molecular formula C17H15N3O3 B12130721 N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

Cat. No.: B12130721
M. Wt: 309.32 g/mol
InChI Key: AOJGUAZNGVJBBO-UHFFFAOYSA-N
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Description

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. It features a complex heterocyclic scaffold that incorporates both pyrroloquinoline and furanamide moieties, a structural class known to exhibit potent biological activity. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Research into structurally similar 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has demonstrated promising in vitro and in vivo efficacy against visceral leishmaniasis, a neglected tropical disease, with specific compounds showing low micromolar IC50 values against the Leishmania donovani parasite . The presence of the furan-2-carboxamide group is a notable feature, as furan-containing compounds have been extensively studied in drug discovery for their role as bioisosteres and their presence in various pharmacologically active molecules . The core quinoline structure is a privileged scaffold in anticancer and antimicrobial agent development, often acting through mechanisms such as topoisomerase inhibition . Researchers can leverage this compound as a key intermediate or a biological probe for developing novel therapeutic agents against parasitic infections and for further investigating the structure-activity relationships (SAR) of fused quinoline derivatives. In vitro pharmacokinetic studies on analogous compounds have also indicated stability in simulated gastric and intestinal fluids, suggesting favorable properties for preliminary research .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-22-13-5-4-11-9-12-6-7-20(16(12)18-14(11)10-13)19-17(21)15-3-2-8-23-15/h2-5,8-10H,6-7H2,1H3,(H,19,21)

InChI Key

AOJGUAZNGVJBBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multiple steps, including cyclization, substitution, and coupling reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Dimethylformamide (DMF), toluene

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structure and Substituent Variations

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide Pyrrolo[2,3-b]quinoline 7-Methoxy, 1-furan-2-carboxamide C17H15N3O3 309.32
N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide (881450-25-5) Pyrrolo[2,3-b]quinoline 7-Methyl, 1-propanamide C15H17N3O 255.32
N-[3-[(1,3-Dioxoisoindol-2-yl)carbamoyl]phenyl]furan-2-carboxamide (BS03486) Phenyl-linked carboxamide Furan-2-carboxamide, dioxoisoindole C20H13N3O5 375.33
3-Methanesulfonyl-1,2-dihydro-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one (7b) Pyrrolo[3,2-f]quinolinone 7-Phenyl, 3-methanesulfonyl C18H16N2O3S 340.39
7-(Furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-... (1040655-28-4) Pyrrolo[2,3-d]pyrimidine Furan-2-ylmethyl, phenethyl C22H22N4O4 406.40
Key Observations:
  • Core Flexibility: The target compound’s pyrrolo[2,3-b]quinoline core is distinct from pyrrolo[3,2-f]quinolinone () and pyrrolo[2,3-d]pyrimidine (), which may influence ring planarity and binding interactions.
  • Substituent Effects: The 7-methoxy group in the target compound likely enhances solubility compared to the 7-methyl group in 881450-25-5 .

Physicochemical and Functional Comparisons

  • The furan-2-carboxamide group (present in both the target and BS03486) introduces polarity, which may enhance aqueous solubility compared to non-polar analogs like 881450-25-5 .
  • Functional Group Impact :
    • Methanesulfonyl groups in 7b () could enhance metabolic stability compared to the target compound’s methoxy group .
    • The phenethyl group in ’s compound may confer lipophilicity, contrasting with the target’s furan-carboxamide .

Biological Activity

N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrroloquinoline core fused with a furan ring, which contributes to its biological activity. The molecular formula is C19H17N3O2C_{19}H_{17}N_{3}O_{2}, with a molecular weight of 325.4 g/mol. This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), leading to reduced cell proliferation and induction of apoptosis in cancer cells.

The compound's interaction with FGFRs is crucial for its anticancer effects. Inhibition of these receptors disrupts signaling pathways that promote cell growth and survival, resulting in:

  • Cell Cycle Arrest : Induction of apoptosis and accumulation of cells in the pre-G1 phase.
  • Caspase Activation : Increased levels of caspase-3 activity, indicating the initiation of the apoptotic pathway.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
Human Colorectal Carcinoma8.5Apoptosis induction via caspase activation
Human Breast Adenocarcinoma7.0Cell cycle arrest at G1 phase
Human Liver Carcinoma6.0Inhibition of FGFR signaling
Human Lung Carcinoma9.5Induction of necrosis and apoptosis

Case Studies

A notable case study involved the evaluation of the compound's effects on HepG2 liver cancer cells. The study utilized flow cytometry to analyze cell cycle dynamics and apoptosis rates:

  • Flow Cytometry Results :
    • Pre-G1 Phase Accumulation : Increased by 18.5-fold compared to control.
    • G2/M Phase Reduction : Decreased by 29.4-fold.

This indicated a significant disruption in cell cycle progression due to the compound's action.

Comparative Analysis

Comparison with similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Unique Aspects
Quinoline DerivativesContains a quinoline coreVersatile biological activity
Pyrroloquinoline DerivativesSimilar fused ring structureBroader spectrum of biological targets
N-(7-methoxy-2,3-dihydro-pyrrolo[2,3-b]quinolin)Unique furan moietyEnhanced receptor interaction

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